Azanide;azanidylideneiron;iron

Description

Significance of Iron-Nitrogen Bonds in Catalysis and Biological Processes

Iron-nitrogen bonds are central to a host of catalytic and biological functions, primarily due to iron's abundance and its ability to exist in multiple oxidation states, facilitating complex redox reactions. mdpi.comlibretexts.org

In the realm of catalysis , the most prominent example is the Haber-Bosch process, an industrial method for synthesizing ammonia (B1221849) (NH₃) from nitrogen (N₂) and hydrogen (H₂). preprints.orglibretexts.org This process, which is critical for the global production of fertilizers, relies on an iron-based catalyst. preprints.orgmdpi.com Iron nitrides and complexes act as effective catalysts by weakening the exceptionally strong triple bond of dinitrogen, a crucial step for its conversion into more reactive forms. mdpi.commit.edu Research continues to refine these catalysts, with studies exploring the effects of alloying iron with other metals, such as cobalt, to enhance activity in processes like ammonia decomposition. chemrxiv.org Beyond ammonia synthesis, iron-nitrogen complexes are instrumental in advanced organic synthesis, including the selective amination of C-H bonds to create valuable nitrogen-containing compounds. researchgate.net

In biological systems , iron-nitrogen bonds are indispensable for life. The most critical role is in biological nitrogen fixation, a process carried out by microorganisms using enzymes called nitrogenases. yale.eduwikipedia.org These enzymes feature a complex iron-sulfur cluster, often containing molybdenum (FeMoco), which is believed to be the active site for binding and reducing atmospheric nitrogen to ammonia. acs.orgpnas.orgacs.org This natural process supplies the essential nitrogen required for the synthesis of DNA, proteins, and other vital biomolecules. mit.eduyale.edu Furthermore, iron's coordination with nitrogen-containing porphyrin rings in heme proteins like hemoglobin is fundamental to oxygen transport in vertebrates. wikipedia.org The interaction between iron and nitric oxide (NO), a key signaling molecule, also underscores the diverse biological roles of iron-nitrogen coordination chemistry. nih.govacs.org

Table 1: Key Processes Involving Iron-Nitrogen Bonds

| Process | Field | Key Molecule/System | Function |

|---|---|---|---|

| Ammonia Synthesis | Industrial Catalysis | Haber-Bosch Catalyst (Iron-based) | Converts atmospheric N₂ to NH₃ for fertilizers. preprints.org |

| Ammonia Decomposition | Industrial Catalysis | FeCo Alloy Catalysts | Breaks down NH₃ into H₂ and N₂. chemrxiv.org |

| C-H Bond Amination | Organic Synthesis | Iron Imido Complexes | Forms carbon-nitrogen bonds directly. researchgate.net |

| Biological Nitrogen Fixation | Biochemistry | Nitrogenase Enzymes (FeMoco) | Converts atmospheric N₂ to NH₃ in microorganisms. pnas.orgacs.org |

| Oxygen Transport | Biology | Hemoglobin (Heme-Iron) | Transports O₂ in the blood of vertebrates. wikipedia.org |

| Biological Signaling | Biology | Nitric Oxide Synthase (NOS) | Biosynthesis and transport of the signaling molecule NO. nih.gov |

Nomenclature and Context of Azanide (B107984);azanidylideneiron;iron within Iron Nitride Chemistry

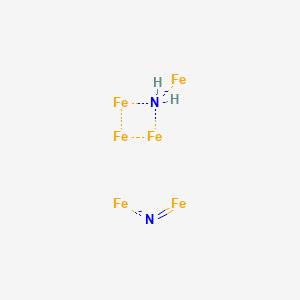

The compound identified by the name "Azanide;azanidylideneiron;iron" belongs to the class of inorganic compounds known as iron nitrides. This systematic name provides insight into its complex chemical structure.

Nomenclature : The IUPAC name "this compound" and its associated SMILES string [NH2-].[N-]=[Fe].[Fe].[Fe].[Fe].[Fe].[Fe] suggest a compound with multiple components: an azanide anion (NH₂⁻), an azanidylideneiron moiety ([N-]=[Fe]), and additional iron atoms. fishersci.ca The term "azanide" refers to the conjugate base of ammonia. This complex designation points towards a structure more intricate than a simple binary nitride.

Chemical Identity : This compound is registered under CAS Number 37245-77-5. fishersci.calookchem.comchemicalbook.com It is often referred to by synonyms such as Iron Nitride, Iron Nitrogen, or Nitriloiron(III). lookchem.comchemicalbook.com The molecular formula is frequently cited as Fe₆N₂, corresponding to a molecular weight of approximately 363.08 g/mol . chemicalbook.com

Context in Iron Nitrides : Iron and nitrogen can form several distinct crystalline, metallic solids, and the term "iron nitride" can describe a mixture of these different phases. lookchem.comchemicalbook.comwikipedia.org Known iron nitrides include Fe₂N, Fe₃N₄, Fe₄N, Fe₇N₃, and Fe₁₆N₂. wikipedia.org These compounds are generally insoluble in water and decompose at elevated temperatures. lookchem.comwikipedia.org this compound, with its formula Fe₆N₂, represents one specific stoichiometry within this broader family of materials.

Table 2: Chemical Identification of this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | fishersci.ca |

| CAS Number | 37245-77-5 | fishersci.calookchem.comchemicalbook.com |

| Molecular Formula | Fe₆N₂ | chemicalbook.com |

| Molecular Weight | ~363.08 g/mol | chemicalbook.com |

| Common Synonyms | Iron nitride, Iron nitrogen, Nitriloiron(III) | lookchem.comchemicalbook.com |

| Appearance | Gray Powder | lookchem.comlookchem.com |

Historical Perspectives on Iron-Nitrogen Research

The scientific journey to understand iron-nitrogen compounds is built upon centuries of foundational chemical discoveries.

The story begins with the isolation of nitrogen itself. In 1772, Scottish physician Daniel Rutherford was the first to formally recognize nitrogen, which he called "noxious air" or "phlogisticated air," by demonstrating that a component of air did not support combustion. rsc.orglibretexts.org This discovery paved the way for the study of nitrogen's compounds.

A pivotal moment in the history of iron-nitrogen chemistry arrived in the early 20th century with the development of the Haber-Bosch process. This industrial innovation, which uses an iron catalyst to fix atmospheric nitrogen, revolutionized agriculture and has been credited with sustaining a significant portion of the global population. libretexts.org

Parallel to these industrial advancements, scientists began to unravel the biological role of iron-nitrogen compounds. The realization that nitrogenase enzymes in soil microbes also perform nitrogen fixation at ambient conditions, using an iron-based cofactor, created a crucial bridge between industrial catalysis and biochemistry. libretexts.org

Structural studies of the iron-nitrogen system also have a rich history. Foundational research in the mid-20th century elucidated the crystal structures of various iron-nitrogen alloys and phases, such as nitrogen-austenite and nitrogen-martensite, providing a solid-state chemical basis for understanding these materials. royalsocietypublishing.orgscispace.com This historical progression from the discovery of the element to the manipulation of its compounds for industrial and biological understanding highlights the enduring importance of iron-nitrogen chemistry.

Properties

IUPAC Name |

azanide;azanidylideneiron;iron | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6Fe.H2N.N/h;;;;;;1H2;/q;;;;;;2*-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMFDGFXPJCFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH2-].[N-]=[Fe].[Fe].[Fe].[Fe].[Fe].[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe6H2N2-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37245-77-5 | |

| Record name | Iron nitride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037245775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Iron Nitrogen Compounds

Approaches to Synthesizing Iron Nitride (Azanide;azanidylideneiron;iron)

Iron nitride synthesis encompasses a range of methods designed to introduce nitrogen into an iron precursor, resulting in various phases such as ε-Fe₃N and γ′-Fe₄N. The choice of synthetic route directly influences the composition and properties of the resulting iron nitride material.

Nitridation of Zero-Valent Iron Precursors

A common and effective method for preparing iron nitride nanoparticles involves the direct nitridation of zero-valent iron nanoparticles (ZVINPs). This approach leverages the high reactivity of nanoscale iron to facilitate the incorporation of nitrogen atoms into the iron lattice. The specific phase of iron nitride obtained is highly dependent on the nitriding agent and the reaction conditions.

Two primary strategies are employed for the nitridation of ZVINPs: solvothermal methods and gas diffusion. rsc.org In the solvothermal approach, ZVINPs are heated in a nitrogen-containing solvent under pressure. However, gas diffusion methods are more prevalent. The choice of gas is critical; while nitrogen gas (N₂) can be used, it often leads to the formation of iron oxide phases. rsc.org In contrast, ammonia (B1221849) (NH₃) gas diffusion is highly effective in producing pure iron nitride phases in the nanoscale. rsc.orgresearchgate.net

The nitridation process using ammonia typically involves heating the ZVINPs in a controlled ammonia atmosphere. For instance, iron nanoparticle precursors with an iron oxide shell and an α-Fe core can be nitrided in an NH₃ atmosphere at temperatures as low as 473 K and 673 K for one hour. nih.gov This process yields a mixture of iron nitride nanoparticles, specifically γ′-Fe₄N and ε-Fe₃N, that are homogeneously dispersed. nih.gov The resulting nanoparticles exhibit ferromagnetic properties, with coercive fields of 65 Oe for ε-Fe₃N and 45 Oe for γ′-Fe₄N, compared to 160 Oe for the initial ZVINPs. rsc.org Another approach involves the gas nitridation of γ-Fe₂O₃ nanoparticles, which are first reduced with hydrogen gas and then subjected to a mixture of ammonia and hydrogen gas to form γ′-Fe₄N nanoparticles. acs.org

Sonochemical methods have also been developed to produce iron nitride nanoparticles. In one such method, iron pentacarbonyl (Fe(CO)₅) is sonicated in a decane (B31447) solution under a mixture of ammonia and hydrogen gas, resulting in amorphous Fe₂₋₃N. researchgate.net A second method involves nitriding sonochemically prepared amorphous iron at approximately 400 °C under a stream of NH₃-H₂, which primarily yields Fe₄N. researchgate.net

| Precursor | Nitriding Agent | Method | Temperature (°C) | Resulting Phases | Reference |

| Zero-Valent Iron Nanoparticles | NH₃ | Gas Diffusion | 200-400 | ε-Fe₃N, γ′-Fe₄N | rsc.orgresearchgate.net |

| Fe Nanoparticle Precursor | NH₃ | Thermal Ammonolysis | 200 and 400 | γ′-Fe₄N, ε-Fe₃N | nih.gov |

| γ-Fe₂O₃ Nanoparticles | H₂ (reduction), then NH₃/H₂ | Gas Nitridation | Not Specified | γ′-Fe₄N | acs.org |

| Fe(CO)₅ | NH₃/H₂ | Sonochemical | ~0 | Amorphous Fe₂₋₃N | researchgate.net |

| Amorphous Fe | NH₃/H₂ | Nitridation | ~400 | Fe₄N | researchgate.net |

Solid-State Synthesis Routes

Solid-state synthesis provides an alternative pathway to iron nitrides, often enabling the formation of unique phases or offering advantages in terms of scalability and precursor stability. These methods involve the reaction of solid precursors at elevated temperatures and, in some cases, high pressures.

High-pressure synthesis techniques have emerged as a powerful tool for tuning the structure and magnetic properties of iron nitrides. iphy.ac.cnbohrium.com One notable high-pressure method is the high-pressure solid-state metathesis (HSM) reaction. iphy.ac.cn This technique can be used to synthesize multinary iron-based metal nitrides by promoting nitrogen disorder and diffusion at high temperatures. iphy.ac.cn

More conventional solid-state methods have also been explored. For example, the reaction of iron(III) oxide (Fe₂O₃) with sodium amide (NaNH₂), a solid-state nitrogen source, at 240 °C for 36 hours can produce Fe₂₊ₓN. whiterose.ac.uk This approach offers a lower-temperature alternative to traditional ammonolysis, which often requires temperatures in the range of 650-800 °C and can be limited by gas-solid diffusion kinetics. whiterose.ac.uk

Synthesis of High-Valent Iron Nitrido Complexes

High-valent iron nitrido complexes, which feature iron in oxidation states of +4, +5, +6, and even +7, are of great interest due to their involvement as key intermediates in various catalytic processes. researchgate.netdntb.gov.ua The synthesis of these highly reactive species requires specialized techniques and carefully designed ligand scaffolds to stabilize the high-valent iron center.

Preparation of Iron(IV) Nitrido Species

Iron(IV) nitrido complexes have been successfully synthesized and isolated, allowing for detailed studies of their reactivity. One synthetic route involves the reaction of an iron(IV) nitride complex, PhB(MesIm)₃Fe≡N, with various substrates. nih.gov This complex can be prepared and isolated, making it a valuable tool for investigating nitrogen-atom transfer reactions. nih.gov

Solid-state methods can also be employed to generate iron(IV) nitrido species. For instance, the previously unreported calcium nitridoferrate(IV), Ca₄FeN₄, can be prepared from the binary reagents Fe₂N and Ca₃N₂ through an azide-mediated oxidation under high-pressure (6 GPa) and high-temperature (ca. 1200 °C) conditions. nih.gov In this reaction, sodium azide (B81097) (NaN₃) acts as a potent solid-state nitriding agent. nih.gov

| Precursors | Reagents | Conditions | Product | Reference |

| Not Specified | Not Specified | Not Specified | PhB(MesIm)₃Fe≡N | nih.gov |

| Fe₂N, Ca₃N₂ | NaN₃ | 6 GPa, ~1200 °C | Ca₄FeN₄ | nih.gov |

Preparation of Iron(VI) Nitrido Species

The synthesis of iron(VI) nitrido complexes represents a significant challenge due to the extremely high oxidation state of the iron center. One successful approach involves the photolysis of an Fe(IV)-azide complex. Specifically, an Fe(IV)-azide(Me₃-cyclam-acetato) complex can be irradiated with 650 nm light to generate a formal Fe(VI)-nitrido complex. stanford.edustanford.edu This photolysis product has been characterized through detailed spectroscopic studies. stanford.edustanford.edu

Another strategy for preparing highly reactive iron(VI) nitrido complexes involves the use of a tetraanionic macrocyclic tetraamido ligand (TAML). The complex [Feⱽᴵ(N)(TAML)]⁻ has been synthesized and shown to readily undergo nitrogenation reactions with substrates like styrene (B11656) at ambient conditions. cityu.edu.hk

Preparation of Iron(VII) Nitrido Species

The isolation and characterization of an iron(VII) nitrido species marks a significant milestone in high-valent iron chemistry. A unique Fe(VII) species has been prepared through the one-electron oxidation of a stable, octahedral Fe(VI) nitrido complex. dntb.gov.uaresearchgate.netosti.gov This super-oxidized Fe(VII) nitride is highly reactive and has been shown to rearrange to an Fe(V) imide through an intramolecular amination mechanism and ligand exchange. researchgate.netosti.gov

Synthesis of Iron Imido Complexes

Iron imido complexes are crucial intermediates in various nitrogen-transfer reactions, including C-H bond amination and alkene aziridination. acs.org The synthesis of these complexes is of significant interest, with methods developed to access a range of oxidation states from Fe(II) to Fe(V). acs.orgacs.org

A primary and widely utilized method for generating iron imido complexes involves the reaction of iron precursors with organic azides (RN₃). This reaction typically proceeds via the extrusion of dinitrogen (N₂). The choice of the iron precursor's oxidation state and ligand environment can dictate the oxidation state of the resulting iron imido product.

For instance, low-valent iron(0) or iron(I) precursors can react with organic azides to yield higher-valent iron imido species. A three-coordinate iron(0) complex has been shown to react with a bulky organic azide to form a two-coordinate iron(II) imido complex. acs.org Similarly, an Fe(I) precursor, [(TIMMNMes)FeI(N₂)]⁺, reacts with 1-adamantyl azide to produce the corresponding trivalent iron imide. acs.orgnih.gov

Iron(II) precursors are also commonly employed. The reaction of a di-iron(II) complex, [(tBuL)FeCl]₂, with various aryl azides leads to the formation of high-spin Fe(III) species. nih.govharvard.edu Depending on the steric properties of the azide, either a terminal iron iminyl or a bridging di-iron imido complex can be isolated. nih.govharvard.edu Another example involves the reaction of linear iron(II) precursors, [FeL₂]⁰,⁻, with mesityl azide (MesN₃) to synthesize trigonal imido iron complexes, [Fe(NMes)L₂]⁰,⁻. rsc.orgrsc.org

The formation of Fe(III) amido complexes from Fe(II) precursors and aryl azides has also been documented, which is thought to occur through the formation of a putative Fe(IV) imido intermediate that subsequently abstracts a hydrogen atom. nih.gov

Table 1: Synthesis of Iron Imido Complexes from Organic Azides

| Iron Precursor | Organic Azide | Resulting Iron Imido Complex | Precursor Fe Oxidation State | Product Fe Oxidation State |

| (NHC)Co(vtms)₂ type Fe(0) complex | ArTripN₃ | [(IPr)Fe(NArTrip)] | 0 | +2 |

| [(TIMMNMes)FeI(N₂)]⁺ | 1-Adamantyl azide | Trivalent iron imide | +1 | +3 |

| [(tBuL)FeCl]₂ | 2,6-diisopropylphenyl azide | (tBuL)FeCl(•NC₆H₃-2,6-iPr₂) (terminal iminyl) | +2 | +3 |

| [(tBuL)FeCl]₂ | 3,5-bis(trifluoromethyl)aryl azide | [(tBuL)FeCl]₂(μ-NC₆H₃-3,5-(CF₃)₂) (bridging imido) | +2 | +3 |

| [FeL₂]⁰,⁻ (L = –N{Dipp}SiMe₃) | Mesityl azide (MesN₃) | [Fe(NMes)L₂]⁰,⁻ | +2 | +2/+3 |

The synthesis of iron(II) imido complexes has been challenging, and only a few examples are known. acs.org One successful strategy involves the reaction of a three-coordinate iron(0) complex with a sterically demanding organic azide, ArTripN₃ (ArTrip = 2,6-bis(2′,4′,6′-triisopropylphenyl)phenyl), which furnishes a high-spin (S=2) two-coordinate iron(II) imido complex, [(IPr)Fe(NArTrip)]. acs.org

Another route involves the reduction of higher-valent iron imido complexes. A three-coordinate high-spin (S=2) Fe(II) imido complex, [Ph₂B(tBuIm)₂Fe=NDipp][K(18-C-6)THF₂], and its congeners with other alkali metals have been prepared via the alkali metal reduction of the corresponding Fe(III) imido complex. osti.gov Stepwise chemical reduction of a trivalent iron imide, [(TIMMNMes)Fe(NAd)]¹⁺, can also lead to the corresponding divalent Fe(II) complex, [(TIMMNMes)Fe(NAd)]⁰. acs.orgnih.gov

Computational and spectroscopic data suggest that a neutral trigonal imido iron complex, synthesized from an iron(II) precursor, possesses significant iron(II) nitrene character, which is closely related to an iron(II) imido description. rsc.org

Mid- to high-valent iron imido complexes, spanning oxidation states from +3 to +5, have attracted considerable attention as they are key intermediates in nitrogen-transfer chemistry. nih.govnih.gov The reaction of iron(I) or iron(II) precursors with organic azides is a common method for accessing Fe(III) imido species, as detailed previously. acs.orgnih.govnih.gov For example, reacting an Fe(I) dinitrogen complex with 1-adamantyl azide yields a trivalent iron imide. acs.orgnih.gov Similarly, a di-iron(II) chloride complex reacts with aryl azides to form Fe(III) iminyl or bridging imido products. nih.gov

Higher oxidation states can be achieved through stepwise oxidation of lower-valent imido complexes. A series of isostructural low-spin complexes, [(TIMMNMes)Fe(NAd)]⁰,¹⁺,²⁺,³⁺, spanning oxidation states from II to V, has been synthesized through sequential chemical reduction and oxidation reactions. acs.orgnih.gov The Fe(V) imide in this series is unstable and converts to an air-stable Fe(V) nitrido complex via N-C bond cleavage. acs.orgnih.gov The stability of the pentavalent imide can be enhanced by using different alkyl groups on the imido ligand. acs.orgnih.gov

These synthetic advancements have made a variety of mid- to high-valent iron imides and nitrides available, allowing for detailed studies of their electronic structures and reactivity patterns. nih.gov

Table 2: Oxidation States of Synthesized Iron Imido Complexes

| Oxidation State | Synthetic Approach | Example Complex Series/Species |

| Iron(II) | Reaction of Fe(0) with organic azide; Reduction of Fe(III) imido | [(IPr)Fe(NArTrip)], [(TIMMNMes)Fe(NAd)]⁰ |

| Iron(III) | Reaction of Fe(I) or Fe(II) with organic azide | [(TIMMNMes)Fe(NAd)]¹⁺, (tBuL)FeCl(•NC₆H₃-2,6-iPr₂) |

| Iron(IV) | Stepwise oxidation of lower-valent imido complexes | [(TIMMNMes)Fe(NAd)]²⁺ |

| Iron(V) | Stepwise oxidation of lower-valent imido complexes | [(TIMMNMes)Fe(NAd)]³⁺ |

Synthesis of Iron Amido Complexes

Iron amido complexes, featuring an [NR₂]⁻ ligand, are synthesized through several primary methodologies, including reactions that eliminate amines and strategies involving the deprotonation of coordinated amine ligands. These complexes are valuable in catalysis and as precursors for other materials. nih.gov

Protolytic ligand substitution, a broad category of reactions that can include amine elimination, is a common strategy for synthesizing metal amido complexes. nih.gov This method often involves the reaction of a metal precursor bearing a displaceable ligand with a primary or secondary amine. While the search results focus more on deprotonation strategies, the reaction of an iron(II) precursor like Fe(hmds)₂ (hmds = hexamethyldisilazide) with an N,N'-diamide ligand (LH₂) represents a related deprotonative complexation where HN(SiMe₃)₂ is eliminated. nih.gov This leads to the formation of the heteroleptic triamidoferrate(II) complex. nih.gov A similar approach using an iron(II) alkyl complex, [Fe(pyridine)₂(CH₂SiMe₃)₂], reacts with an amino-imidazolin-2-imine (HAmIm) to yield a three-coordinate iron(II) amido complex. acs.org

A direct and effective method for synthesizing iron amido complexes is the deprotonation of a coordinated amine or a free amine ligand prior to coordination. This can be achieved using a strong base.

One approach involves the sequential addition of a base and an iron source to an amine. For example, the reaction of N,N'-diphenyl-1,2-diphenylethane-1,2-diamide (PhLH₂) with one equivalent of potassium hexamethyldisilazide (K(hmds)) followed by one equivalent of Fe(hmds)₂ cleanly affords a pure triamidoferrate(II) complex. nih.gov A similar reaction using N,N'-diphenyl ethylenediamine (B42938) (HLH₂) via deprotonation with two equivalents of K(hmds) and subsequent addition of Fe(hmds)₂ yields a homoleptic tetraamido ferrate. nih.gov

Another strategy involves the deprotonation of a coordinated ammine (NH₃) ligand to form the corresponding amido (NH₂) complex. The treatment of an iron(III)-ammine complex, [FeIIIpoat(NH₃)], with a strong base like 1,5,7-triazobicyclo[4.4.0]dec-5-ene (TBD) leads to the formation of the putative [FeIIIpoat(NH₂)]⁻ species, as indicated by spectroscopic changes. nih.govescholarship.org Furthermore, an Fe(III)-amido complex, [FeIIIpoat(NHtol)]⁻, was successfully synthesized and isolated by first deprotonating p-toluidine (B81030) with potassium hydride (KH) and then adding it to the iron precursor. nih.govescholarship.org Deprotonation of an N-H entity in a binuclear iron(II) complex containing a neutral amino-imidazolin-2-imine ligand was achieved using potassium hexamethyldisilylamide to yield the corresponding binuclear amido complex. acs.org

Utilizing Tripodal Ligands for Amido Complex Formation

The synthesis of iron amido complexes often employs tripodal ligands to enforce a specific coordination geometry around the metal center and to modulate its reactivity. These ligands, with their three-fold symmetry, can create a well-defined coordination pocket that stabilizes reactive intermediates. A notable example is the use of a C3-symmetrical phosphinic amido tripodal ligand, N,N',N''-[nitrilotris(ethane-2,1-diyl)]tris(P,P-diphenylphosphinic amido), denoted as [poat]³⁻, in the formation of a monomeric iron(III)-amido complex. nih.govescholarship.orgresearchgate.netrsc.org

The synthetic strategy involves the deprotonation of an amine substrate, such as p-toluidine, using a strong base like potassium hydride (KH) to generate the corresponding amide. This pre-formed amide is then introduced to a solution of the iron(II) precursor complex bearing the tripodal ligand. In a specific instance, the reaction of the p-toluidine anion with {K[FeIIIpoat]₂}⁺ resulted in the formation of the dark green iron(III)-amido complex, [FeIIIpoat(NHtol)]⁻. nih.govescholarship.org

The resulting amido complex exhibits a trigonal bipyramidal geometry, where the equatorial plane is defined by the nitrogen atoms of the tripodal ligand. nih.govescholarship.org The external amido ligand occupies an axial position. Spectroscopic and crystallographic analyses are crucial for the characterization of these complexes. For instance, X-ray diffraction studies provide precise bond lengths and angles, confirming the formation of the Fe-N amido bond. A comparison of the structural parameters of the iron(III)-amido complex with its iron(III)-ammine analogue, [FeIIIpoat(NH₃)], reveals key differences in the coordination environment. nih.gov

| Complex | Fe-Naxial (Å) | Fe-Nequatorial (avg) (Å) | Fe-Napical (Å) |

|---|---|---|---|

| [FeIIIpoat(NHtol)]- | 1.950(3) | 2.025(5) | 2.401(3) |

| [FeIIIpoat(NH3)] | 2.060(4) | avg. 2.109(4) |

The shorter axial Fe-N bond length in the amido complex compared to the ammine complex is indicative of a stronger bond, which is expected for the anionic amido ligand. The tripodal ligand framework not only facilitates the isolation of such species but also influences their electronic properties and subsequent reactivity. nih.gov The phosphinic amido groups of the [poat]³⁻ ligand, for instance, provide a strong ligand field. nih.gov Other tripodal amido-polyphosphine ligands have also been utilized to synthesize divalent iron complexes, demonstrating the versatility of this approach in tuning the steric and electronic properties of the resulting iron amido compounds.

Synthesis of Iron-Dinitrogen Coordination Complexes

The synthesis of iron-dinitrogen complexes is a cornerstone of research into nitrogen fixation, aiming to mimic the activity of nitrogenase enzymes. These synthetic complexes can feature dinitrogen (N₂) bound to a single iron center (end-on) or bridging between two or more metal centers.

Terminal, or end-on, dinitrogen complexes of iron are typically synthesized by the reduction of an iron precursor in the presence of dinitrogen gas. The choice of ancillary ligands supporting the iron center is critical in determining the stability and properties of the resulting N₂ complex. These ligands modulate the electron density at the iron center, which in turn influences the extent of π-backbonding to the N₂ ligand. This backbonding is crucial for the activation of the otherwise inert N-N triple bond. nih.gov

A common synthetic route involves the reduction of an iron(II) halide precursor with a suitable reducing agent, such as sodium amalgam or potassium graphite (B72142) (KC₈), under an atmosphere of N₂. The nature of the supporting ligand, which can range from phosphines to more complex pincer-type ligands, has a profound effect on the electronic structure of the resulting iron-dinitrogen complex. This is reflected in the spectroscopic properties of the complex, particularly the N-N stretching frequency (ν(NN)) in the infrared or Raman spectra, and the N-N bond length determined by X-ray crystallography. A lower ν(NN) and a longer N-N bond distance are indicative of greater N₂ activation. researchgate.netacs.orgscispace.com

| Complex | N-N Bond Length (Å) | ν(NN) (cm-1) |

|---|---|---|

| [Fe(DMeOPrPE)2(N2)H]+ | - | 2094 |

| [(TPB)FeN2]0 | - | 2246 |

| [(TPB)FeN2]1- | - | 2142 |

| [(TPB)FeN2]2- | - | 2079 |

| [(PCP)Fe(N2)] | 1.128(3) | 1992 |

| [(POCOP)Fe(N2)] | 1.135(6) | 1969 |

The data in the table illustrates that the electronic state of the iron center and the nature of the supporting ligand significantly influence the degree of dinitrogen activation. For example, in the [(TPB)FeN₂]ⁿ series, as the complex becomes more reduced (from neutral to dianionic), the N-N stretching frequency decreases, indicating increased π-backbonding and N₂ activation. nih.gov Similarly, the use of different pincer ligands (PCP vs. POCOP) also results in variations in the N-N bond length and stretching frequency. researchgate.net

Bridging dinitrogen complexes of iron can be synthesized through several methodologies. One common approach is the reduction of a suitable iron precursor in the presence of N₂, leading to the formation of a dinuclear complex with a Fe-(μ-N₂)-Fe core. The nature of the supporting ligands plays a crucial role in stabilizing this bridging arrangement. For instance, bulky β-diketiminate ligands have been successfully employed to synthesize diiron(I) complexes with a bridging N₂ ligand. acs.orgnih.gov These low-coordinate iron centers can lead to significant weakening of the N-N bond. acs.orgnih.gov

Another synthetic strategy involves the reaction of a terminal iron-dinitrogen complex, which can act as a Lewis base, with a Lewis acidic metal species. This "push-pull" mechanism can lead to a more polarized and activated dinitrogen ligand. This approach has been used to synthesize heterobimetallic bridging dinitrogen complexes, where the iron-dinitrogen unit is coordinated to another metal, such as a lanthanide or uranium. rsc.orgrsc.org For example, the reaction of [Fe(depe)₂(N₂)] with [UIII{N(SiMe₃)₂}₃] yields the heteronuclear bridging dinitrogen complex [{Fe(depe)₂}(μ-η¹:η¹-N₂)(U{N(SiMe₃)₂}₃)]. rsc.org

The degree of N₂ activation in these bridging complexes can be assessed by their spectroscopic and structural parameters. The N-N bond lengths in bridging dinitrogen complexes are often elongated compared to free N₂, and the N-N stretching frequencies are significantly lowered. lmu.denih.gov

| Complex | N-N Bond Length (Å) | ν(NN) (cm-1) |

|---|---|---|

| [LMe,iPrFeNNFeLMe,iPr] | ~1.18 | ~1790 |

| [{Fe(depe)2}(μ-N2)(U{N(SiMe3)2}3)] | 1.150(7) | 1833 |

| [{Fe(depe)2}(μ-N2)(Yb{N(SiMe3)2}2)] | 1.149(3) | 1874 |

| [LFe-N2-FeL] (L = cyclopentadienyl-phosphine) | 1.138 | - |

The data presented highlights the significant activation of the dinitrogen ligand in the bridging mode, as evidenced by the elongated N-N bonds and reduced stretching frequencies. The coordination environment and the nature of the second metal in heterobimetallic complexes can further tune the extent of this activation. rsc.org

Electronic Structure and Bonding in Iron Nitrogen Systems

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) and other quantum chemical methods have become indispensable tools for elucidating the electronic structures, bonding, and reactivity of iron-nitrogen complexes. rsc.orgnih.govresearchgate.net These computational approaches allow for detailed analysis that is often difficult to obtain through experimental means alone.

Analysis of Spin States and Multi-Spin State Reactivity

Iron complexes are renowned for their ability to exist in multiple spin states (e.g., low-spin, intermediate-spin, high-spin) with energies that are often very close. nih.govacs.org DFT calculations are frequently employed to determine the ground spin state and the relative energies of other spin states. For instance, in four-coordinate iron(IV) nitride complexes, the quintet state (S=2) has been calculated to be significantly lower in energy than the singlet (S=0) and triplet (S=1) states. nsf.gov Similarly, studies on iron(IV) nitrido and imido complexes with tris(carbene) donor ligands have investigated singlet (S=0) and triplet (S=1) states, respectively. nih.gov

The spin state has a profound impact on the complex's geometry and reactivity. A study of formally iron(IV) alkyl complexes with a disilylehydrazido(2−) ligand found that an alkyl complex has a high-spin (S=2) ground state, which places an electron in a π* antibonding orbital, resulting in longer and weaker Fe-N bonds compared to an analogous phenyl complex with a lower spin state. rsc.orgrsc.org The ability to tune the spin state, often by modifying the ligand environment, is a key strategy in controlling the reactivity of these iron-nitrogen systems. nih.gov

Evaluation of Bond Orders and Electron Occupancy

The nature of the iron-nitrogen bond can be quantified using computational tools like Natural Bond Orbital (NBO) analysis and by calculating bond orders, such as the Mayer bond order. chinesechemsoc.org In many iron-dinitrogen complexes, the bonding is highly covalent, with significant contributions from orbital (covalent) interactions. nih.gov For example, an analysis of a model for the nitrogenase cofactor showed that orbital interactions contribute 52.6–60.9% of the total attractive forces in the Fe-N bond. nih.gov

NBO analysis provides insights into charge distribution and electron occupancy. Studies on [(TPB)FeN2]2−/1−/0 complexes revealed that as the complex is reduced (oxidation state of iron decreases), π-backdonation from iron to the N₂ ligand increases, leading to a stronger Fe-N₂ bond and a weaker N-N bond. rsc.orgnih.gov This increased electron density on the nitrogen atoms makes them more susceptible to protonation. Mayer bond order calculations have confirmed that the degree of dinitrogen activation increases as the oxidation state of the iron center decreases. chinesechemsoc.org

Table 1: Computed Properties of [(TPB)FeN₂] Complexes at Different Oxidation States Data sourced from DFT calculations. rsc.orgnih.gov

| Property | Fe(0) Complex | Fe(1-) Complex | Fe(2-) Complex |

| Fe–N₂ Bond Distance (Å) | 1.973 | 1.807 | 1.779 |

| N–N Bond Distance (Å) | - | - | - |

| N≡N Frequency (cm⁻¹) | 2246 | 2142 | 2079 |

| HOMO-LUMO Gap (eV) | 4.43 | 3.59 | 2.76 |

Orbital Composition and Energy Level Analysis

The frontier molecular orbitals (HOMO and LUMO) are central to the reactivity of iron-nitrogen complexes. In many low-valent iron-dinitrogen systems, the HOMO is primarily composed of metal d-orbitals, while the LUMO is associated with the antibonding orbitals of the ligands. rsc.orgnih.gov The energy gap between the HOMO and LUMO is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For [(TPB)FeN2]2−/1−/0, the HOMO-LUMO gap decreases upon reduction, indicating that the Fe(2-) species is the most reactive. rsc.orgnih.gov

The bonding in these complexes is often described by the Dewar-Chatt-Duncanson model, which involves sigma donation from the ligand to the metal and π-backdonation from the metal to the ligand. In iron-dinitrogen complexes, this backdonation occurs from the filled iron d(xz) and d(yz) orbitals into the empty π* orbitals of the N₂ molecule. nih.govlibretexts.orglibretexts.org This interaction strengthens the Fe-N bond while weakening the N-N triple bond.

Qualitative d-orbital splitting diagrams for pseudo-tetrahedral iron(IV) nitride complexes show that the dxz, dyz, and dz² orbitals are destabilized by bonding with the nitride ligand, leaving the dx²-y² and dxy orbitals as essentially non-bonding. nsf.gov Spectroscopic and computational studies on threefold symmetric iron(IV) complexes have highlighted the critical role of the Fe 3dz² orbital; its interaction with the nitride or imide ligand is a primary determinant of the complex's spin state. nih.gov

Influence of Iron Oxidation State on Metal-Nitrogen Bonding

The oxidation state of the iron center exerts a powerful influence on the properties of the iron-nitrogen bond. A broad range of formal oxidation states, from Fe(-2) to Fe(+6), have been studied in iron-nitrogen complexes. rsc.orgnih.gov A general and well-documented trend is that reducing the iron center (lowering its oxidation state) enhances the activation of the dinitrogen ligand. chinesechemsoc.org

This enhanced activation is a direct consequence of increased π-backdonation. rsc.orgnih.gov As the iron center becomes more electron-rich in lower oxidation states, it donates more electron density into the π* antibonding orbitals of the N₂ ligand. This leads to several observable effects:

Shorter Fe-N bond distances: The increased metal-ligand bonding shortens the Fe-N₂ bond. In [(TPB)FeN2]n complexes, the Fe-N₂ distance decreases from 1.973 Å in the Fe(0) state to 1.779 Å in the Fe(2-) state. nih.gov

Longer N-N bond distances: The population of N₂ π* orbitals weakens the internal N-N bond. rsc.org

Lower N-N stretching frequencies: The weakened N-N bond results in a red shift in its vibrational frequency, which can be observed using IR or Raman spectroscopy. rsc.orgnih.gov

Conversely, increasing the oxidation state makes the iron center more electrophilic. High-valent iron nitrides, such as those in Fe(IV), Fe(V), and Fe(VI) states, feature very short and strong Fe-N bonds, often described as having a bond order of less than three. nih.govrsc.org For example, an Fe(V) nitride complex was found to have an Fe-N stretching frequency of 864 cm⁻¹, indicative of a strong multiple bond. acs.org Oxidation of an iron(IV) nitride to an iron(V) nitride resulted in a significant shortening of the Fe-N bond length to 1.506 Å. rsc.org

Table 2: Fe-N Bond Characteristics in Various Iron Nitride Complexes A compilation of experimental and computational data from various studies.

| Complex/System | Iron Oxidation State | Fe-N Bond Length (Å) | Fe-N Frequency (cm⁻¹) | Reference(s) |

| (porphyrin)FeN | V | 1.722 (calc.) | 873-876 | rsc.org |

| [PhB(Im)3]FeN | IV | - | - | nih.gov |

| [PhB(Im)3Fe=NAd]+ | IV (Imido) | - | - | nih.gov |

| [(Me3cy-ac)Fe(N)]2+ | VI | ~1.56 (EXAFS) | - | nih.gov |

| [Fe(V)-nitrido-cyclam-acetato]+ | V | - | 864 | acs.org |

| L FeII–N20–FeII L | II | - | - | chinesechemsoc.org |

| L Fe0–N20 | 0 | 1.739 | - | chinesechemsoc.org |

Characterization of Ligand Field Effects on Electronic Structure

The ligands surrounding the iron-nitrogen core, often called ancillary or supporting ligands, play a critical role in modulating the electronic structure and reactivity. nih.gov The collective electronic and steric properties of these ligands are termed the "ligand field."

The geometry and symmetry imposed by the ligands are crucial. For example, six-coordinate, four-fold symmetric iron nitrides are generally thermally unstable, whereas four-coordinate, three-fold symmetric iron nitrides can be stable at room temperature. rsc.orgresearchgate.net The C₃ᵥ symmetric environment provided by tris(carbene)borate ligands is particularly effective at stabilizing low-spin iron(IV) nitrides by creating a significant energy gap between the non-bonding d(xy)/d(x²-y²) orbitals and the higher-energy d-orbitals. nsf.govresearchgate.net

The electronic nature of the ligand—whether it is a strong σ-donor, a π-donor, or a π-acceptor—directly influences the energies of the iron d-orbitals. nih.gov

π-acceptor ligands , like N₂, stabilize the complex through backbonding, which requires an electron-rich, low-valent metal center. nih.gov

π-donor ligands , such as imidos (NR²⁻), stabilize higher oxidation states by donating electron density to the electron-poor metal center. nih.gov

Steric bulk in the ligand sphere can also have a significant effect, often favoring higher spin states by destabilizing the more compact low-spin configurations. mdpi.com

The flexibility of the ligand framework can also be important. The tris(phosphine)borate (TPB) ligand, for instance, has a flexible Fe-B bond that allows it to act as an electron reservoir, stabilizing multiple iron oxidation states and facilitating the binding of both π-acidic (N₂) and π-basic (imido) ligands. rsc.orgnih.gov

Investigation of Non-Innocent Ligand Behavior in Iron-Nitrogen Complexes

A compelling example is found in formally iron(IV) complexes supported by a disilylhydrazido(2-) ligand, [NNSi2], formed from dinitrogen. Spectroscopic and computational studies show that these complexes have significant contributions from resonance structures corresponding to iron(II) with a radical-cation ligand or iron(III) with a radical-anion ligand. rsc.orgrsc.orgchemrxiv.org This delocalization of electron density from the metal onto the ligand framework is a key feature of their bonding.

One study described a π-bonding interaction in such a complex as an "inverted field" bond, where the bonding electrons are localized more on the iron atom than on the nitrogen ligand. rsc.orgrsc.org This charge distribution makes the coordinated nitrogen atom electrophilic and susceptible to nucleophilic attack, providing an unprecedented pathway for forming new N-C bonds directly from functionalized dinitrogen. chemrxiv.org This behavior underscores that the dinitrogen-derived ligand is not a passive spectator but an active participant in the complex's reactivity.

Redox Activity of Nitrogen Ligands in Iron Coordination

In many iron coordination complexes, nitrogen-containing ligands are not merely passive spectators that help define the metal's coordination sphere. Instead, they can actively participate in the complex's redox chemistry. Such ligands are termed "redox-active" or "non-innocent". rsc.orgyale.edu This means the ligand itself can be oxidized or reduced, serving as an electron reservoir. rsc.org This behavior is crucial in catalysis, as it allows a complex to undergo multi-electron transformations that might be inaccessible to the metal center alone. rsc.org

The determination of the precise electronic structure—that is, the distribution of electron density and formal oxidation states between the iron center and the nitrogen ligand—is often not straightforward. The energies of iron's 3d orbitals can be very close to those of the ligand's frontier orbitals, leading to significant covalent mixing and making simple oxidation state assignments ambiguous. researchgate.net Consequently, a combination of advanced spectroscopic techniques (such as Mössbauer, EPR, and X-ray absorption) and quantum chemical calculations is often required to accurately describe the electronic landscape of these molecules. acs.orgnih.govrsc.orgnih.govethz.ch

Research Findings on Redox-Active Nitrogen Ligands:

Hydrazido Complexes: Studies on triphosphine-supported iron complexes with hydrazido(2-) ligands (NNR₂) have demonstrated the redox non-innocence of the nitrogen-based moiety. In a redox series of [Fe(NNMe₂)]+/0/–, spectroscopic and computational data suggest that the reduced forms are best described as having an open-shell hydrazido radical anion, [NNR₂]•–, antiferromagnetically coupled to the iron center. acs.org This one-electron redox activity on the ligand has significant implications for understanding the reaction pathways in catalytic nitrogen fixation. acs.org

Tetrazene Complexes: Ligands with N-N bonds, such as tetrazene (RNNNNR), can also be redox-active. In a (β-diketiminato)iron complex of a tetrazene ligand, LMeFe(AdNNNNAd), investigations revealed that an unpaired electron resides primarily on the ligand, which is antiferromagnetically coupled to a high-spin iron(II) center. acs.org The complex undergoes a reversible one-electron reduction that is centered on the ligand, forming a dianionic tetrazene ligand without changing the iron's oxidation state. acs.org

Bipyridine-Diimine Complexes: Iron complexes with bipyridine-diimine (BDI) ligands demonstrate an extensive electron-transfer series, spanning five oxidation states. ethz.ch Structural, spectroscopic, and computational studies confirmed the significant redox non-innocence of the BDI ligand. The spin density in the reduced complex is substantially delocalized over the ligand's π framework, showing it actively participates in the redox chemistry. ethz.ch

The tables below summarize key findings from research on the redox activity of nitrogen ligands in specific iron complexes.

Table 1: Electronic Structure of an Iron Imido Redox Pair

| Compound | Formal Fe Oxidation State | Description of Electronic Structure | Fe-N Bond Length (Å) | ⁵⁷Fe Mössbauer δ (mm/s) |

| [Fe(NMes)L₂]⁰ | +III / +IV | Mixed iron(III) imidyl and iron(II) nitrene character | 1.708(2) | 0.23 |

| [Fe(NMes)L₂]⁻ | +II / +III | Ferromagnetically coupled iron(II) imidyl radical | 1.761(1) | 0.52 |

| Data sourced from research on trigonal imido iron complexes. rsc.org |

Table 2: Redox Series of an Iron Hydrazido Complex

This table illustrates the concept of ligand non-innocence in a redox series where the "NNMe₂" moiety acts as an electron reservoir.

| Complex | Overall Charge | Proposed Electronic Description | Fe Oxidation State | Ligand State |

| [Fe(NNMe₂)]⁺ | +1 | Iron(II) with closed-shell hydrazido(2-) ligand | Fe(II) | [NNMe₂]²⁻ |

| [Fe(NNMe₂)]⁰ | 0 | Antiferromagnetically coupled Fe(II) and ligand radical | Fe(II) | [NNMe₂]•⁻ |

| [Fe(NNMe₂)]⁻ | -1 | Antiferromagnetically coupled Fe(I) and ligand radical | Fe(I) | [NNMe₂]•⁻ |

| Data interpreted from studies on an [Fe(NNR₂)]+/0/– redox series. acs.org |

Reactivity and Reaction Mechanisms of Iron Nitrogen Species

Dinitrogen Activation and Reduction Pathways

The conversion of atmospheric dinitrogen into bioavailable forms like ammonia (B1221849) is a thermodynamically favorable but kinetically challenging process due to the strength of the N≡N triple bond. Iron complexes play a pivotal role in overcoming this kinetic barrier.

Mechanisms of N-N Bond Weakening and Cleavage by Iron Centers

The activation of dinitrogen by iron complexes primarily involves the transfer of electron density from the metal center(s) to the antibonding π* orbitals of the N₂ molecule. pnas.org This process, known as back-bonding, effectively weakens the N-N bond. researchgate.netscispace.com The extent of this weakening is influenced by several factors, including the oxidation state and coordination number of the iron center, as well as the presence of cooperating metal ions. researchgate.netscispace.comchinesechemsoc.org

Low-coordinate iron complexes, particularly those with three or four-coordinate iron atoms, have demonstrated a significant ability to weaken and even cleave the N-N triple bond at or below room temperature. acs.org Theoretical and experimental studies have shown that as the oxidation state of iron decreases, the extent of dinitrogen activation increases. chinesechemsoc.orgrsc.org This is because lower-valent iron centers have more electron density available for back-donation into the N₂ π* orbitals. rsc.org

The interaction of dinitrogen with iron can be further enhanced by the presence of alkali metal cations, such as potassium (K⁺). acs.orgnih.gov These cations can stabilize highly reduced iron complexes and pull electron density into the dinitrogen unit, further weakening the N-N bond. acs.org

Table 1: Effect of Iron Oxidation State on Dinitrogen Activation

| Iron Complex Type | Oxidation State | N-N Bond Length (Å) | N-N Stretching Frequency (cm⁻¹) | Reference |

| Diiron(I) N₂ Complex | Fe(I) | >1.18 | <1850 | acs.org |

| Iron(0) N₂ Complex | Fe(0) | - | <1950 | rsc.org |

| Diiron(0) N₂ Complex | Fe(0) | Significantly stretched | - | nih.gov |

Data is illustrative and compiled from multiple sources. Actual values can vary based on the specific ligand environment.

Protonation Reactions of Coordinated Dinitrogen to Ammonia and Hydrazine (B178648)

Once the dinitrogen molecule is sufficiently activated, it can undergo protonation to form ammonia (NH₃) and hydrazine (N₂H₄). This process is a key step in both biological nitrogen fixation by nitrogenase enzymes and synthetic catalytic systems. uni-muenchen.deresearchgate.net The mechanism of protonation can vary depending on the specific iron complex and reaction conditions.

One proposed pathway, known as the Chatt cycle, involves the stepwise protonation and reduction of the coordinated dinitrogen ligand. uni-muenchen.denih.gov Intermediates such as diazene (B1210634) (N₂H₂), hydrazido (N₂H₂²⁻), and hydrazine (N₂H₄) have been identified or proposed in these reaction sequences. researchgate.netnih.gov For instance, the protonation of a dinitrogen-bridged diiron complex can lead to the formation of ammonia through a series of alternating and consecutive proton and electron transfer steps. acs.org

Recent research has demonstrated the catalytic conversion of dinitrogen to ammonia and hydrazine using well-defined iron-dinitrogen complexes under mild conditions. rsc.orgresearchgate.net For example, iron complexes supported by pincer-type ligands have shown high catalytic activity, producing significant equivalents of ammonia and hydrazine at low temperatures. researchgate.net The nature of the ligand, reductant, and proton source all play crucial roles in the efficiency and selectivity of the reaction. rsc.org

Role of Multi-Iron Cooperativity in Dinitrogen Activation

The cooperation of multiple iron atoms is a recurring theme in the activation and cleavage of the N-N bond. acs.orgufl.edu In both the industrial Haber-Bosch process and biological nitrogen fixation, clusters of iron atoms are involved. acs.orgufl.edu Synthetic studies have shown that diiron and triiron complexes can effectively bind and activate dinitrogen. acs.orgufl.edu

The cooperation of two iron atoms can significantly lengthen and weaken the N-N bond, while the involvement of three iron centers can lead to its complete cleavage to form nitride (N³⁻) species. acs.org The geometric arrangement of the iron atoms, often templated by ligands or alkali metals, is crucial for this cooperative effect. acs.orgnih.gov For example, a dimeric iron complex held together by potassium ions was found to react rapidly with N₂, whereas its mononuclear counterpart showed no reaction. nih.gov This highlights the importance of preorganizing the iron centers for efficient dinitrogen activation. nih.gov

Nitrogen Atom Transfer Reactions

Iron-imido (Fe=NR) and iron-nitrido (Fe≡N) complexes are highly reactive species that can participate in nitrogen atom transfer reactions, enabling the formation of new carbon-nitrogen bonds. These reactions are of significant interest for the synthesis of nitrogen-containing organic molecules.

Nitrene Transfer Reactions Mediated by Iron Imido Complexes

Iron-imido complexes, often generated in situ from the reaction of an iron catalyst with an organic azide (B81097), can mediate nitrene transfer reactions to various substrates. scispace.comrsc.org These reactions can lead to the amination of C-H bonds and the aziridination of olefins. scispace.comrsc.orguva.nl

The reactivity of the iron-imido species is influenced by its electronic structure. High-spin iron(II) imido radicals have been shown to be potent intermediates for intermolecular nitrene transfer. rsc.org The mechanism often involves a hydrogen atom abstraction from the substrate by the imido radical, followed by a radical rebound step to form the C-N bond. scispace.com The chemoselectivity of these reactions can be controlled by the ligand environment of the iron center. rsc.org

Nitrogenation of Organic Substrates by Iron Nitrido Complexes

Iron-nitrido complexes are capable of transferring a nitrogen atom to organic substrates, a process known as nitrogenation. researchgate.netresearchgate.net These highly reactive species can be generated through various methods, including the oxidation of iron complexes or the treatment of iron precursors with nitrogen sources. researchgate.net

Iron(IV) nitrido complexes have been shown to react with a range of substrates, including the cleavage of C-H bonds to form amines. researchgate.net The reactivity of these nitrides can be tuned by the supporting ligand, with some systems capable of complete nitrogen atom transfer. researchgate.netresearchgate.net In some cases, the nitrogenation of organic substrates can be achieved photochemically, where a nitrido complex is excited by light to a more reactive state. d-nb.info

C-H Bond Activation and Functionalization

The activation of typically inert C-H bonds is a cornerstone of modern synthetic chemistry, and iron-nitrogen complexes have emerged as potent reagents for this purpose. nih.gov These species can functionalize C-H bonds through distinct mechanisms, primarily hydrogen atom abstraction and direct insertion, offering pathways to valuable amino compounds from simple hydrocarbon precursors. scispace.combohrium.com

A predominant mechanism for C(sp³)–H amination by iron-imido species involves an initial hydrogen atom abstraction (HAA). scispace.com In this pathway, the iron-imido complex, often possessing significant radical character on the imido nitrogen, homolytically cleaves a C-H bond. This generates a substrate radical and an iron(III)-amido intermediate. A subsequent "radical rebound" step, involving the transfer of the amido ligand to the substrate radical, forms the final C-N bond and regenerates the iron catalyst. scispace.comnih.govnih.gov

The reactivity of these complexes in HAA is highly dependent on their electronic and steric properties. scispace.com For instance, high-spin iron complexes are often more reactive. A study using dipyrromethene ligands found that a high-spin (S=2) iron complex could catalytically aminate toluene (B28343) at room temperature. nih.gov Mechanistic investigations revealed a large primary kinetic isotope effect (KIE) for this reaction, supporting the C-H bond cleavage as the rate-determining step. nih.gov The electronic structure of the imido ligand is also critical; theoretical and experimental data suggest that it often behaves as a radical anion, which is a key factor governing its HAA reactivity. scispace.comnih.gov

The reaction environment and additives can further tune reactivity. In one study, the HAA reactivity of an isolable iron(III) imido complex was significantly enhanced by the addition of a pyridine (B92270) derivative. Kinetic studies indicated that the additive binds to the iron center, forming a more reactive four-coordinate intermediate. acs.org

Table 1: Kinetic Isotope Effects (KIE) in C-H Amination via Hydrogen Atom Abstraction

| Catalyst System | Substrate | KIE (kH/kD) | Reference |

|---|---|---|---|

| ((Ad)L)FeCl(OEt₂) / Adamantyl azide | Toluene / Toluene-d₈ | 12.8(5) | nih.gov |

| LMeFe(NAd)(tBupy) | 9,10-Dihydroanthracene / Dihydroanthracene-d₄ | ~100 | acs.org |

| Fe(III) complex with dianionic pentadentate ligand / Aryl azide | THF / THF-d₈ | Partial deuteration observed | researchgate.net |

While HAA followed by radical rebound is a common pathway, some iron-catalyzed amination reactions are proposed to proceed through a concerted C-H bond insertion mechanism. rsc.org In this scenario, the C-N bond formation and C-H bond cleavage occur in a single step through a constrained transition state. This mechanism is often invoked to explain high stereoretention in the amination of chiral substrates.

The distinction between a concerted insertion and a very rapid HAA/rebound sequence can be subtle. For example, in the intramolecular C(sp³)–H amination of alkyl azides catalyzed by an iron(III) porphyrin complex, the successful amination of a substrate containing a cyclopropane (B1198618) ring without ring-opening suggested either a concerted mechanism or an extremely fast radical rebound process. rsc.org Transient iron-nitride intermediates have also been implicated in direct C-H insertion pathways. researchgate.net The choice between HAA and direct insertion is influenced by the nature of the iron complex, the nitrene precursor (e.g., organic azides), and the substrate. scispace.comrsc.org

C-N Bond Formation Reactions

Iron-catalyzed C-N bond formation is a highly attractive strategy for synthesizing amines and nitrogen-containing heterocycles due to the low cost and low toxicity of iron. dergipark.org.trresearchgate.net These reactions often proceed via the in-situ generation of high-valent iron-imido or -nitrido intermediates from precursors like organic azides. scispace.comnih.gov

One key application is intramolecular C-H amination, or cyclization, which is used to construct heterocyclic rings like imidazolinones and pyrrolidines. rsc.orgdergipark.org.tr For instance, simple iron salts like FeCl₂ combined with a β-diketiminate ligand can catalyze the insertion of an azidyl nitrogen into an amide C-H bond to yield polysubstituted imidazolinones. dergipark.org.tr Similarly, iron porphyrin complexes catalyze the intramolecular amination of alkyl azides to form various pyrrolidines. rsc.org

Intermolecular reactions, while often more challenging in terms of selectivity, are also achievable. Iron complexes have been used for the aziridination of olefins, where the nitrogen atom from the imido intermediate adds across the double bond to form a three-membered ring. nih.govnih.gov Furthermore, research has demonstrated the potential for iron-nitrido complexes to mediate the formation of C-N bonds through mechanisms like the migration of an aryl group from the iron center to a coordinated dinitrogen ligand, a process relevant to nitrogen fixation. chemrxiv.org

Table 2: Examples of Iron-Catalyzed C-N Bond Formation Reactions

| Catalyst | Nitrene Source | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| FeCl₂ / β-diketiminate ligand | 2-azido-N,N-diarylmethyl-2-methylpropanamides | Intramolecular C-H Amination | Imidazolinones | dergipark.org.tr |

| [FeIII(TF₄DMAP)OTf] | Alkyl azides | Intramolecular C-H Amination | Pyrrolidines | rsc.org |

| ((Ad)L)FeCl(OEt₂) | Alkyl azides | Intermolecular Aziridination | Aziridines | nih.gov |

| Iron(I) Phenyl N₂ Complex | Dinitrogen (N₂) | Aryl group migration | Organonitrogen compounds | chemrxiv.org |

Hydrogen Atom Transfer Mechanisms involving Iron-Nitrogen Bonds

Hydrogen Atom Transfer (HAT) is a fundamental step in the reactivity of many iron-nitrogen species, particularly in C-H activation. hku.hkmorressier.com The mechanism of HAT involving iron-imido and -nitrido complexes has been the subject of detailed experimental and computational studies to understand the factors that control their reactivity. acs.orgresearchgate.netresearchgate.net

The driving force for HAT is often related to the formation of a stronger N-H bond in the resulting iron-amido product. researchgate.net The electronic structure of the iron-nitrogen complex is paramount. Isolable tris(carbene)borate iron(IV) nitrides are active in single-electron pathways, including the formation of ammonia via a mechanism involving hydrogen atom transfer to the nitride ligand. researchgate.net Mechanistic studies on an isolable iron(III) imido complex revealed that the HAT rate and mechanism are sensitive to the reaction medium and the presence of coordinating additives. acs.org The addition of pyridine ligands can weaken the Fe=N bond and make the HAT process more exothermic, thereby increasing the reaction rate. acs.org

The nature of the HAT transition state has also been probed. A combination of large KIEs and reactivity trends (e.g., faster HAT from indene (B144670) vs. cyclohexadiene) suggests significant proton transfer character in the transition state for some systems. acs.org Steric hindrance from bulky supporting ligands can also play a crucial role, imparting selectivity based on the size of the hydrocarbon substrate. This offers a strategy for controlling the regioselectivity of C-H activation reactions. acs.org Furthermore, fleeting Fe-nitrido porphyrin complexes have been found to react with C-H bonds via HAT, in some cases faster than their isoelectronic iron-oxo counterparts, highlighting their potential in oxidation catalysis. morressier.com

Rearrangement Processes in High-Valent Iron-Nitrogen Complexes

High-valent iron-nitrogen complexes can undergo various rearrangement reactions, leading to novel structures and reactivities. These processes often involve intramolecular atom or group transfer, fundamentally altering the coordination sphere of the iron center.

A notable example involves a super-oxidized iron(VII) nitrido complex. Upon one-electron oxidation of a stable, octahedral Fe(VI) nitrido species, a unique Fe(VII) species is formed. This highly reactive intermediate undergoes a rearrangement to an Fe(V) imide. This transformation proceeds through an intramolecular amination mechanism, where the nitride nitrogen attacks a ligand, followed by ligand exchange. researchgate.net This showcases the ability of a single molecular system to access multiple high-valent states and undergo complex rearrangements.

Intramolecular C-H or N-H activation of the supporting ligand by a reactive iron-nitrido intermediate is another form of rearrangement. A dicationic nitrido-iron species, generated in the gas phase by nitrogen expulsion from an azido (B1232118) precursor, was shown to activate C-H and N-H bonds within its own chelating ligand upon collisional activation. acs.org

Furthermore, migration reactions can lead to C-N bond formation in unusual contexts. In a system modeling nitrogen fixation, a phenyl group was observed to migrate from an iron center to the proximal nitrogen atom of a silyl-protected dinitrogen ligand. Kinetic and computational studies suggest this occurs from a formally iron(IV) phenyl disilylhydrazido(2–) species, representing a key step in the functionalization of dinitrogen. chemrxiv.org These rearrangement processes highlight the diverse and complex reactivity patterns available to high-valent iron-nitrogen species beyond simple group transfer reactions.

Catalytic Applications of Iron Nitrogen Compounds

Biomimetic Approaches to Nitrogen Fixation

The conversion of atmospheric dinitrogen (N₂) into ammonia (B1221849) (NH₃) is a cornerstone of modern agriculture and industry. Nature accomplishes this feat under ambient conditions using nitrogenase enzymes, which feature a complex iron-molybdenum cofactor (FeMoco). rsc.org Researchers are actively developing synthetic iron-based catalysts that mimic the structure and function of these natural systems to achieve nitrogen fixation under milder, more sustainable conditions.

Mimicking Nitrogenase Active Sites (FeMoco)

The active site of the most common nitrogenase, the iron-molybdenum cofactor (FeMoco), is a complex cluster, [MoFe₇S₉C], that contains a unique trigonal prismatic [Fe₆C] core with a central carbide. researchgate.netgoogle.com A key intermediate in the biological process is believed to involve iron-nitride species. researchgate.netepfl.ch Synthetic chemists have therefore targeted the creation of analogues that replicate the structural and electronic properties of FeMoco.

A significant breakthrough in this area has been the synthesis of clusters that are highly analogous to FeMoco. By employing a cluster-coupling strategy, researchers have successfully incorporated a nitride ligand into an M-Fe-S (where M is Mo or W) cluster, yielding a mimic with a trigonal prismatic [Fe₆(μ₆-N)] core. researchgate.net This synthetic analogue represents a major step towards understanding the role of the central atom (carbide in the native enzyme, substituted with nitride in the mimic) in the nitrogen fixation process. These synthetic models provide invaluable platforms for spectroscopic and reactivity studies that are difficult to perform on the native enzyme, offering insights into the mechanism of N₂ binding and reduction. researchgate.netgoogle.comepfl.ch

Development of Iron-Based Catalysts for Ammonia Synthesis under Mild Conditions

Inspired by nitrogenase, a significant research effort is directed towards developing iron-based catalysts that can synthesize ammonia from dinitrogen and a proton source under ambient temperature and pressure, a stark contrast to the energy-intensive Haber-Bosch process. researchgate.netmdpi.com Iron nitrides are considered key intermediates in these biomimetic systems. researchgate.net

Recent advancements have demonstrated that terminal iron(IV) nitride complexes can be generated from dinitrogen. For instance, a phosphorus-ligated iron complex capable of catalytic N₂-to-NH₃ conversion was shown to proceed through a hydrazido(2−) intermediate, which upon further protonation, cleaves the N–N bond to release ammonia and a transient [FeIV≡N]⁺ species. nih.gov This provides direct evidence for a Chatt-type (distal) mechanism in an iron-mediated system.

Furthermore, mechanocatalytic methods have emerged as a novel approach. By ball-milling an iron catalyst, sometimes with alkali promoters, in a nitrogen atmosphere, iron nitride intermediates are formed on the catalyst surface. rsc.org Subsequent introduction of hydrogen gas at low temperatures (e.g., 45°C) reduces these nitrides to produce ammonia. This two-step process, conducted at low temperature and pressure, has achieved significantly higher ammonia concentrations than the conventional Haber-Bosch process under similar conditions. rsc.org

Photocatalysis offers another avenue. Iron-doped graphitic carbon nitride (Fe-MCNC) nanostructures have shown effective photocatalytic activity for nitrogen fixation under visible light. mdpi.com In these materials, Fe³⁺ ions form Fe-N bonds, which are believed to be the active sites for nitrogen reduction. mdpi.com

The table below summarizes some of the key findings in the development of iron-based catalysts for ammonia synthesis under mild conditions.

| Catalyst System | Conditions | Key Findings & Proposed Intermediates |

| Phosphorus-ligated Fe complex | Ambient | Catalytic N₂ to NH₃ conversion via a terminal Fe(IV) nitride intermediate. nih.gov |

| Iron powder (ball-milled) | 45°C, atmospheric pressure | Formation of iron nitride intermediates, followed by hydrogenation to NH₃. rsc.org |

| Fe-doped graphitic carbon nitride | Visible light irradiation | Fe-N bonds act as active sites for photocatalytic nitrogen fixation. mdpi.com |

| Tri-iron bis-nitrido complex | Ambient | Demonstrated reactivity for NH₃ synthesis under mild conditions. researchgate.net |

Role in Industrial Ammonia Synthesis (Haber-Bosch Process Research)

The Haber-Bosch process, which operates at high temperatures (400–500°C) and pressures (150–250 bar), traditionally uses an iron-based catalyst. nih.govnih.gov While highly effective, the process is energy-intensive. Research continues to improve the efficiency of these iron catalysts, particularly their activity at lower temperatures, which would allow for operation at lower pressures and result in energy savings. mdpi.comnih.govacs.org

A central question in Haber-Bosch catalysis is the state of the catalyst under operating conditions. It is known that iron can be nitrided by ammonia. acs.org Studies have investigated whether bulk iron nitrides, such as γ′-Fe₄N or ε-FeN, form on the industrial catalyst during synthesis. In-situ neutron diffraction studies on industrial catalysts under conditions mimicking the Haber-Bosch process have shown that while the surface chemisorbs nitrogen to form surface-bound nitrides (N³⁻), which are the key intermediates for hydrogenation, major dynamic phase changes to bulk iron nitrides were not observed. acs.orgacs.org This suggests that the active catalyst remains primarily as α-Fe, with nitrogen dissolution and surface nitride formation being crucial to the catalytic cycle.

However, the pursuit of catalysts with higher activity at lower temperatures continues. Commercial catalysts like Johnson Matthey's KATALCO™ 74-1, an iron-based catalyst, have demonstrated higher activity at temperatures below 340°C compared to some ruthenium-based catalysts, which are known for their low-temperature performance. nih.gov Other research has shown that modifying metallic iron nanoparticles with electron-donating materials like barium oxide (BaO) and barium hydride (BaH₂) can enhance catalytic activity for ammonia production at temperatures as low as 100°C. mdpi.comacs.org These modified catalysts exhibit high turnover frequencies, attributed to iron's intrinsic ability to prevent "hydrogen poisoning" by desorbing hydrogen at low temperatures. mdpi.comacs.org

Catalytic Hydrosilylation of Alkenes by Iron Amido Complexes

Hydrosilylation, the addition of a silicon-hydride bond across a double bond, is a fundamental process in organosilicon chemistry. While noble metals have traditionally dominated this field, the use of earth-abundant iron is a more sustainable and economical alternative. bohrium.comcsic.es Iron complexes featuring amido ligands (containing a nitrogen anion) have emerged as effective catalysts for this transformation.

A heteroleptic tri-coordinate amidoferrate complex, K[Fe(N^N)N(SiMe₃)₂] (where N^N is 1,2-diphenylethylene-1,2-diamido), has shown high catalytic activity for the hydrosilylation of alkenes. bohrium.com This anionic iron(II) complex provides remarkable regiocontrol, selectively producing the branched (Markovnikov) alkylsilane product in high yields. bohrium.com Mechanistic studies suggest that the reaction is initiated by the dissociation of a silyl (B83357) amide, leading to the formation of an iron hydride species, which is the active catalyst. bohrium.com

Iron complexes with other nitrogen-based ligands, such as iminobipyridine and oxazolineiminopyridine, have also been successfully employed in the hydrosilylation of alkenes. nih.govacs.org For instance, chiral oxazolineiminopyridine iron complexes catalyze the enantioselective hydrosilylation of unactivated terminal alkenes with high branched-to-linear selectivity. acs.org The proposed mechanism involves the insertion of the alkene into an iron-silyl bond rather than an iron-hydride bond. acs.org

The table below highlights the performance of selected iron amido and N-donor ligand complexes in alkene hydrosilylation.

| Catalyst Precursor | Alkene Substrate | Selectivity | Key Features |

| K[Fe(N^N)N(SiMe₃)₂] bohrium.com | Styrene (B11656) | High Markovnikov | Anionic amidoferrate catalyst; operates at room temperature. |

| Chiral oxazolineiminopyridine-FeCl₂ acs.org | Unactivated terminal alkenes | High Markovnikov & Enantioselective | Ligand design is crucial for high selectivity. |

| (BPI)FeBr₂ (iminobipyridine) nih.gov | 1,7-octadiene | Catalytic activity influenced by ligand sterics. | |

| PNN-pincer iron complexes researchgate.net | Terminal alkenes | Anti-Markovnikov | Tolerant of various functional groups. |

Nitrogen Transfer Catalysis for Organic Synthesis

Iron-catalyzed nitrogen transfer reactions, such as C-H amination and aziridination, are powerful tools for synthesizing valuable nitrogen-containing organic molecules. rsc.org These reactions often proceed via the formation of highly reactive iron-nitrene (or iron-imido) intermediates, which can be conceptually linked to the "azanidylideneiron" component of the subject compound. rsc.org

In C-H amination, an iron catalyst facilitates the insertion of a nitrene group into a C-H bond. rsc.org This transformation can be achieved using various iron sources, from simple iron salts to well-defined non-heme iron complexes. rsc.org For example, the complex [(tBupyrpyrr₂)Fe(OEt₂)] has been shown to catalyze the intermolecular amination of C(sp³)-H bonds using aryl azides as the nitrene source. Mechanistic studies have led to the isolation and characterization of an iron(IV)-imido radical species, which was identified as a competent intermediate in the catalytic cycle.

Aziridination, the formation of a three-membered ring containing a nitrogen atom, can also be effectively catalyzed by iron complexes. Simple iron(II) sources, in combination with appropriate ligands, can catalyze the formal [2+1] cycloaddition of a nitrene group to an alkene. For instance, the iron-catalyzed aziridination of styrenes and aliphatic alkenes using hydroxylamine (B1172632) derivatives as clean nitrene sources provides a sustainable route to a wide range of aziridines. Mechanistic investigations suggest that these transformations can proceed through either concerted or stepwise pathways involving radical intermediates.

Spectroscopic Characterization Techniques in Iron Nitrogen Research

Mössbauer Spectroscopy for Iron Oxidation and Spin States

Mössbauer spectroscopy is a primary tool for determining the oxidation and spin states of iron in various compounds, including iron-nitride species. srce.hr The technique measures the resonant absorption of gamma rays by ⁵⁷Fe nuclei, providing information about the local electronic environment of the iron atom through parameters like the isomer shift (δ) and the quadrupole splitting (ΔE_Q). srce.hrcsic.es

The isomer shift is sensitive to the s-electron density at the nucleus and is directly correlated with the oxidation state of iron. srce.hr For instance, a nearly linear relationship exists between the isomer shift and the oxidation state in a series of octahedral iron complexes with similar ligands. srce.hr Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the iron center, offering insights into the geometry and electronic ground state of the molecule. srce.hr

In the study of high-valent iron-nitride complexes, Mössbauer spectroscopy has been instrumental. For example, photolysis of an iron(III)-azide precursor can yield distinct iron-nitrido species with Fe(V) and Fe(VI) oxidation states, which were distinguished by their Mössbauer parameters. srce.hr The Fe(VI)-nitrido complex exhibited an isomer shift of δ = 0.11 mm s⁻¹ and a quadrupole splitting of ΔE_Q = 1.92 mm s⁻¹. srce.hr In another study, one-electron oxidation of a four-coordinate iron(IV) nitride resulted in an iron(V) species. The more negative isomer shift (δ = −0.45 mm s⁻¹) and smaller quadrupole splitting (|ΔE_Q| = 4.78 mm s⁻¹) of the resulting complex were consistent with a metal-based oxidation from Fe(IV) to Fe(V). rsc.org

Mössbauer spectroscopy can also differentiate between various crystallographic sites of iron in solid-state nitride phases. In γ'-Fe₄N, which has a face-centered cubic structure, there are three non-equivalent iron sites, leading to three distinct hyperfine magnetic sextets in the Mössbauer spectrum. csic.es

| Compound/Species | Oxidation State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Reference |

|---|---|---|---|---|

| Fe(VI)-nitrido complex | Fe(VI) | 0.11 | 1.92 | srce.hr |

| Tris(carbene)borate Iron(V) Nitride | Fe(V) | -0.45 | 4.78 | rsc.org |

| L₃Fe(IV)(N)⁺ type | Fe(IV) | - | ~6 | nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used to study chemical species that have unpaired electrons (paramagnetic species). rsc.orgnih.gov Many iron-nitride complexes fall into this category, and EPR spectroscopy is invaluable for defining their electronic structures and ground states. nih.govnih.gov

The technique provides g-values, which are characteristic of the paramagnetic center's electronic environment. For example, an isolable iron(V) nitride complex displayed an axial EPR spectrum with g∥ = 2.299 and g⊥ = 1.971. rsc.org These values were most consistent with the presence of a single unpaired electron on the iron center, confirming the assignment of a d³ S = 1/2 metal center. rsc.org

In another study, a terminal iron(III) nitride intermediate, stabilized by a trisphosphine-borane ligand, was characterized at low temperatures. nih.gov Continuous-wave (CW) and advanced pulsed EPR techniques, such as Hyperfine Sublevel Correlation (HYSCORE) and Electron-Nuclear Double Resonance (ENDOR), were used in conjunction with Density Functional Theory (DFT) calculations. nih.govnih.gov The results established a ²A ground state electronic structure for this C₃-symmetric species, with the unpaired electron spin located in a sigma orbital along the B-Fe-N axis. nih.gov The use of ⁵⁷Fe isotope labeling confirmed that the EPR signal originated from an iron-containing species. nih.gov

| Compound/Species | Iron Oxidation State | g-Values | Spin State (S) | Reference |

|---|---|---|---|---|

| Tris(carbene)borate Iron(V) Nitride | Fe(V) | g∥ = 2.299, g⊥ = 1.971 | 1/2 | rsc.org |

| P₃ᴮFe(N) | Fe(III) | g∥ = 2.09, g⊥ = 2.01 | 1/2 | nih.gov |

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) for Electronic and Geometric Structure